Cl.Fc1ccc2CCNCc2c1
. The InChI code for this compound is 1S/C9H10FN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H
.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound characterized by its bicyclic structure, which consists of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The molecular formula for this compound is , and it is notable for the presence of a fluorine atom at the 7th position of the isoquinoline structure. This compound is synthesized primarily for its potential applications in medicinal chemistry, particularly in drug discovery and development.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline does not have a definitive natural source; instead, it is synthesized in laboratory settings through various organic chemistry methods. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and structural complexity. This compound can be classified as an organic nitrogen compound due to the presence of a nitrogen atom in its structure.
The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline features:
Key data about its molecular structure include:
7-Fluoro-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline largely depends on its application in medicinal chemistry. It may interact with various biological targets such as enzymes or receptors. For instance:
The physical properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline include:
Chemical properties include:
7-Fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Research continues into its potential applications due to its promising biological activities and structural versatility .
7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) and its derivatives are pivotal intermediates in synthesizing pharmaceuticals targeting neurological disorders. Its structural motif—a fluorine atom at the C7 position of the tetrahydroisoquinoline scaffold—enhances blood-brain barrier permeability and binding affinity to neural targets. Research emphasizes its utility in developing therapeutics for depression, anxiety, and substance use disorders due to its ability to modulate key neurotransmitter systems implicated in these conditions [1] [3] . For example, kappa opioid receptor (KOR) antagonists derived from 7-F-THIQ show promise in mitigating dysphoria and stress responses associated with opioid withdrawal . The compound’s crystalline hydrochloride salt form (CAS 406923-91-9) offers improved solubility, facilitating its use in in vivo models of neurological dysfunction [1] [4].
Table 1: Neurological Therapeutic Applications of 7-F-THIQ Derivatives
Therapeutic Area | Biological Target | Key Pharmacological Effect |
---|---|---|
Substance Use Disorders | κ Opioid Receptor (KOR) | Antagonism reduces drug-seeking behavior |
Depression & Anxiety | Dynorphin/KOR System | Blockade attenuates stress-induced dysphoria |
Neurodegenerative Diseases | Monoamine Transporters/Enzymes | Modulation of dopamine/serotonin signaling pathways |
7-F-THIQ exhibits high selectivity for the κ opioid receptor (KOR), a G-protein-coupled receptor abundant in the human brain. As reported in in vitro [³⁵S]GTPγS binding assays, derivatives like compound 1 (CDTic) demonstrate subnanomolar KOR antagonism (Kᵢ = 0.14 nM), with 1,730-fold selectivity over μ-opioid receptors . This specificity arises from hydrophobic interactions between the 7-F-THIQ core and KOR’s transmembrane domains, effectively inhibiting dynorphin-mediated signaling. Beyond opioid receptors, 7-F-THIQ scaffolds influence dopaminergic and serotonergic pathways. The fluorine atom’s electronegativity fine-tunes the molecule’s electron distribution, enhancing affinity for monoamine transporters implicated in mood regulation [1] [5]. Such multi-target engagement underpins its potential in complex disorders like treatment-resistant depression [5] .
Interactive Table 2: Neurotransmitter System Modulation by 7-F-THIQ Analogs
Compound | KOR Kᵢ (nM) | MOR Selectivity (μ/κ) | Key Structural Feature |
---|---|---|---|
JDTic | 0.02 | 1,250 | 3,4-Dimethoxy substitution |
1 (CDTic) | 0.14 | 1,730 | 7-Fluoro substitution |
13 | 0.058 | 5,900 | 7-Fluoro + carboxamide |
9 | 0.64 | Not reported | 7-Cyano substitution |
Data sourced from . Selectivity ratios calculated as Kᵢ(μ) / Kᵢ(κ).
The 7-F-THIQ framework serves as a tool for probing enzyme inhibition kinetics. Its carboxylic acid derivative (7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; CAS 1260641-74-4) acts as a mimic of endogenous neurotransmitter precursors, competitively inhibiting enzymes like monoamine oxidase (MAO) and tyrosine hydroxylase [7]. This inhibition alters catecholamine synthesis, impacting dopamine and norepinephrine pools in neuronal tissues. In metabolic studies, fluorination at C7 reduces cytochrome P450-mediated dealkylation, prolonging in vivo half-life. Rat pharmacokinetic data confirm significant brain uptake of 7-F-THIQ derivatives (e.g., compound 13), attributable to their balanced logP (2.5–3.5) and low polar surface area (<70 Ų) . Such properties enable precise modulation of enzymatic cascades in neurodegenerative pathways [7] .
Table 3: Metabolic and Physicochemical Properties of 7-F-THIQ Derivatives
Property | 7-F-THIQ·HCl | 7-F-THIQ-1-Carboxylic Acid | Significance |
---|---|---|---|
Molecular Weight | 187.68 g/mol | 195.19 g/mol | Facilitates blood-brain barrier penetration |
logP (Calculated) | 2.8 | 1.9 | Optimal lipid solubility |
Metabolic Stability | High | Moderate | Fluorine resists oxidative metabolism |
Primary Metabolic Route | Glucuronidation | Decarboxylation | Species-dependent clearance |
Critical SAR studies reveal that bioactivity in 7-F-THIQ derivatives depends on three structural elements:
The 7-fluoro motif’s electronegativity also augments ring planarity, promoting π-stacking with aromatic residues in KOR’s binding pocket. This is validated by a 10-fold potency drop in 6-fluoro or 8-fluoro isomers .
Interactive Table 4: SAR of Key 7-F-THIQ Derivatives
Structural Variation | KOR Kᵢ (nM) | Activity Trend | Rationale |
---|---|---|---|
7-F (e.g., CDTic) | 0.14 | Reference | Optimal electronegativity/size |
7-CN (e.g., 9) | 0.64 | ↓ 4.6-fold | Steric hindrance reduces receptor fit |
7-OMe (e.g., 12) | >10 | ↓ >71-fold | Altered electronic distribution |
N1-Me (e.g., 19) | 4.23 | ↓ 30-fold | Disrupted H-bonding with KOR |
C3-(S)-Config (e.g., 4) | 12.6 | ↓ 90-fold | Suboptimal stereochemical alignment |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4